molecular formula C10H9ClN2O3S B1391741 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1189749-71-0

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No. B1391741
M. Wt: 272.71 g/mol
InChI Key: KUDGOSQVGJNNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (MPSC) is a chemical compound that has been attracting attention in the scientific field. It has a molecular formula of C10H9ClN2O3S and an average mass of 272.708 Da .


Molecular Structure Analysis

The molecular structure of MPSC consists of a benzene ring substituted with a methoxy group and a pyrazolyl benzenesulfonyl chloride group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

MPSC has a molecular weight of 272.71 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its derivatives have been studied for their potential antimicrobial and antioxidant activities. A study found that certain analogues of this compound demonstrated significant antimicrobial and antioxidant properties, indicating their potential application in these areas (Rangaswamy et al., 2017).

Antibacterial Activity

Another research focused on the synthesis of specific derivatives of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which exhibited notable antibacterial activity against various bacterial strains, such as Bacillus subtilis and Escherichia coli (Rai et al., 2009).

Inhibition of Cyclooxygenase-2 (COX-2)

The compound has also been explored for its potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Studies have identified several derivatives of this compound as potent and selective COX-2 inhibitors, which could have implications in the treatment of conditions like arthritis (Penning et al., 1997).

Biological Activity Studies

There is ongoing research into the biological activities of various derivatives of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride. Studies have synthesized different derivatives and evaluated them for potential toxicity against bacteria, indicating their broad applicability in biological research (Uma et al., 2017).

Anti-Cancer Potential

Research has been conducted on derivatives of this compound for their potential application in cancer treatment. For instance, molecular docking studies on certain derivatives have shown promise as anti-breast cancer agents, indicating their potential use in developing new cancer therapies (Putri et al., 2021).

Safety And Hazards

While specific safety and hazard information for MPSC is not provided in the search results, it’s important to handle all chemical compounds with care. Sulfonyl chlorides, for example, are typically corrosive and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDGOSQVGJNNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 4
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 5
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.